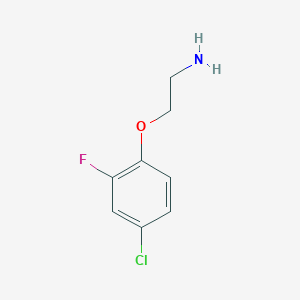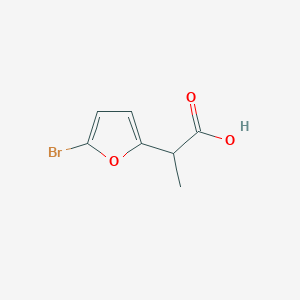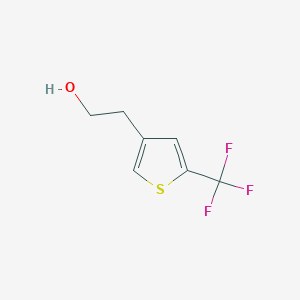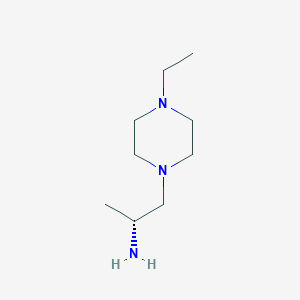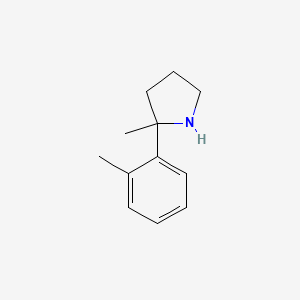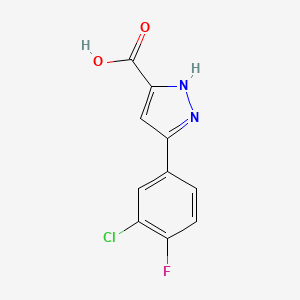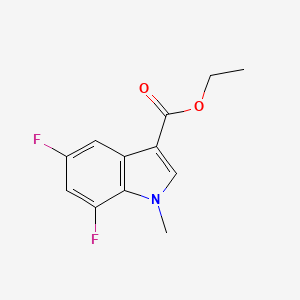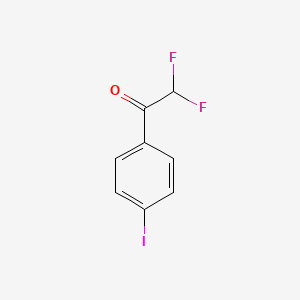
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5F2IO It is a derivative of ethanone, where the hydrogen atoms at the 2-position are replaced by fluorine atoms, and the phenyl ring is substituted with an iodine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one involves the reaction of 4-iodoacetophenone with a fluorinating agent. The reaction typically requires a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of compounds with different substituents replacing the iodine atom.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Iodophenyl)ethan-1-one: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-1-(4-bromophenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
2,2-Difluoro-1-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of iodine.
Uniqueness
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one is unique due to the combination of fluorine and iodine atoms, which imparts distinct reactivity and properties. The presence of fluorine atoms can influence the compound’s electronic properties, while the iodine atom can participate in specific reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H5F2IO |
|---|---|
Poids moléculaire |
282.03 g/mol |
Nom IUPAC |
2,2-difluoro-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5F2IO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |
Clé InChI |
FTURLZCAUWZGSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




